molecular formula C13H7NO4S B259484 Furan-2-yl-[4-(thiophene-2-carbonyl)-1,2-oxazol-3-yl]methanone

Furan-2-yl-[4-(thiophene-2-carbonyl)-1,2-oxazol-3-yl]methanone

Cat. No. B259484
M. Wt: 273.27 g/mol
InChI Key: CDXILIXMKKEUQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan-2-yl-[4-(thiophene-2-carbonyl)-1,2-oxazol-3-yl]methanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of oxazole derivatives and has shown promising results in various studies related to biochemistry and physiology.

Mechanism of Action

The mechanism of action of Furan-2-yl-[4-(thiophene-2-carbonyl)-1,2-oxazol-3-yl]methanone is not fully understood. However, it has been suggested that the compound may exert its effects by modulating the activity of certain enzymes and signaling pathways in cells.
Biochemical and Physiological Effects:
Furan-2-yl-[4-(thiophene-2-carbonyl)-1,2-oxazol-3-yl]methanone has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. It has also been shown to scavenge free radicals and protect cells from oxidative stress. In addition, this compound has been shown to exhibit antimicrobial activity against several bacterial strains.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Furan-2-yl-[4-(thiophene-2-carbonyl)-1,2-oxazol-3-yl]methanone in lab experiments is its versatility. This compound can be used in a variety of assays to study different biological processes. Another advantage is its relatively low toxicity, which makes it a safe compound to work with in the lab. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain assays.

Future Directions

There are several future directions for the study of Furan-2-yl-[4-(thiophene-2-carbonyl)-1,2-oxazol-3-yl]methanone. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the study of its potential applications in drug discovery and development. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on different biological systems. Finally, the development of new assays and techniques for studying the properties of this compound could lead to new discoveries in the field of biochemistry and physiology.

Synthesis Methods

The synthesis of Furan-2-yl-[4-(thiophene-2-carbonyl)-1,2-oxazol-3-yl]methanone involves the reaction of furan-2-carboxylic acid, thiophene-2-carboxylic acid, and 2-amino-4-methylphenol in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified by column chromatography. The yield of the product is around 70%.

Scientific Research Applications

Furan-2-yl-[4-(thiophene-2-carbonyl)-1,2-oxazol-3-yl]methanone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

Product Name

Furan-2-yl-[4-(thiophene-2-carbonyl)-1,2-oxazol-3-yl]methanone

Molecular Formula

C13H7NO4S

Molecular Weight

273.27 g/mol

IUPAC Name

furan-2-yl-[4-(thiophene-2-carbonyl)-1,2-oxazol-3-yl]methanone

InChI

InChI=1S/C13H7NO4S/c15-12(10-4-2-6-19-10)8-7-18-14-11(8)13(16)9-3-1-5-17-9/h1-7H

InChI Key

CDXILIXMKKEUQS-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)C2=NOC=C2C(=O)C3=CC=CS3

Canonical SMILES

C1=COC(=C1)C(=O)C2=NOC=C2C(=O)C3=CC=CS3

Origin of Product

United States

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